Cas no 2229084-12-0 (2-(4-aminobut-1-en-2-yl)-6-methoxyphenol)
2-(4-aminobut-1-en-2-yl)-6-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 2-(4-aminobut-1-en-2-yl)-6-methoxyphenol
- 2229084-12-0
- EN300-1795963
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- Inchi: 1S/C11H15NO2/c1-8(6-7-12)9-4-3-5-10(14-2)11(9)13/h3-5,13H,1,6-7,12H2,2H3
- InChI Key: UWCKVFGKEHWMRY-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(=C1O)C(=C)CCN
Computed Properties
- Exact Mass: 193.110278721g/mol
- Monoisotopic Mass: 193.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 55.5Ų
2-(4-aminobut-1-en-2-yl)-6-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1795963-0.05g |
2-(4-aminobut-1-en-2-yl)-6-methoxyphenol |
2229084-12-0 | 0.05g |
$1080.0 | 2023-09-19 | ||
| Enamine | EN300-1795963-0.1g |
2-(4-aminobut-1-en-2-yl)-6-methoxyphenol |
2229084-12-0 | 0.1g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1795963-0.25g |
2-(4-aminobut-1-en-2-yl)-6-methoxyphenol |
2229084-12-0 | 0.25g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1795963-0.5g |
2-(4-aminobut-1-en-2-yl)-6-methoxyphenol |
2229084-12-0 | 0.5g |
$1234.0 | 2023-09-19 | ||
| Enamine | EN300-1795963-1.0g |
2-(4-aminobut-1-en-2-yl)-6-methoxyphenol |
2229084-12-0 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1795963-2.5g |
2-(4-aminobut-1-en-2-yl)-6-methoxyphenol |
2229084-12-0 | 2.5g |
$2520.0 | 2023-09-19 | ||
| Enamine | EN300-1795963-5.0g |
2-(4-aminobut-1-en-2-yl)-6-methoxyphenol |
2229084-12-0 | 5g |
$3728.0 | 2023-06-02 | ||
| Enamine | EN300-1795963-10.0g |
2-(4-aminobut-1-en-2-yl)-6-methoxyphenol |
2229084-12-0 | 10g |
$5528.0 | 2023-06-02 | ||
| Enamine | EN300-1795963-1g |
2-(4-aminobut-1-en-2-yl)-6-methoxyphenol |
2229084-12-0 | 1g |
$1286.0 | 2023-09-19 | ||
| Enamine | EN300-1795963-5g |
2-(4-aminobut-1-en-2-yl)-6-methoxyphenol |
2229084-12-0 | 5g |
$3728.0 | 2023-09-19 |
2-(4-aminobut-1-en-2-yl)-6-methoxyphenol Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2-(4-aminobut-1-en-2-yl)-6-methoxyphenol
Introduction to 2-(4-Aminobut-1-en-2-yl)-6-methoxyphenol (CAS No. 2229084-12-0)
2-(4-Aminobut-1-en-2-yl)-6-methoxyphenol, also known by its CAS registry number 2229084-12-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenolic group, a methoxy substituent, and an amino-containing butenyl chain. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery, material science, and environmental chemistry.
The structure of 2-(4-Aminobut-1-en-2-yl)-6-methoxyphenol consists of a phenol ring with two substituents: a methoxy group at the 6-position and a 4-amino-but-1-en-2-yl group at the 2-position. The presence of the amino group introduces basicity, while the methoxy group imparts electron-donating properties to the molecule. The double bond in the butenyl chain adds to the compound's reactivity and potential for participation in various chemical reactions.
Recent studies have highlighted the importance of phenolic compounds like 2-(4-Aminobut-1-en-2-yl)-6-methoxyphenol in biological systems. For instance, research has shown that phenolic compounds can exhibit antioxidant properties, which are crucial in combating oxidative stress and preventing cellular damage. Additionally, the amino group in this compound may facilitate its interaction with biological macromolecules such as proteins and nucleic acids, making it a promising candidate for drug design.
In terms of synthesis, 2-(4-Aminobut-1-en-2-yl)-6-methoxyphenol can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and minimizing environmental impact.
The applications of CAS No. 2229084-12-0 are diverse. In the pharmaceutical industry, it has been explored as a potential lead compound for anti-inflammatory and anticancer agents due to its ability to modulate key cellular pathways. In materials science, its structural features make it suitable for use as a precursor in polymer synthesis or as an additive in formulations requiring specific rheological properties.
In conclusion, 2-(4-Aminobut-1-en-2-y
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